(3-Phenethyloxyphenyl)thiourea
Description
Structure
3D Structure
Properties
CAS No. |
832098-92-7 |
|---|---|
Molecular Formula |
C15H16N2OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
[3-(2-phenylethoxy)phenyl]thiourea |
InChI |
InChI=1S/C15H16N2OS/c16-15(19)17-13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H3,16,17,19) |
InChI Key |
NSRWDUDSMPTHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 3 Phenethyloxyphenyl Thiourea
Historical and Current Synthetic Routes to Substituted Thiourea (B124793) Scaffolds
The synthesis of thiourea derivatives is a well-established field in organic chemistry, with numerous methods developed over the years. Historically, N-substituted thioureas were commonly prepared through the reaction of amines with alkali metal thiocyanates in the presence of a strong acid, or by treating amines with isothiocyanates. sioc-journal.cn One classic and versatile method involves the reaction of benzoyl isothiocyanate with an amine, followed by basic hydrolysis to yield the desired thiourea. sioc-journal.cn This multi-step approach, while effective, has prompted the development of more direct and efficient routes.
A widely used historical method is the conversion of an amine into its corresponding ammonium (B1175870) thiocyanate (B1210189) salt, which is then heated to induce rearrangement into the thiourea. ijcrt.org For example, aniline (B41778) can be converted to phenylthiourea (B91264) by heating a solution of aniline, hydrochloric acid, and ammonium thiocyanate. ijcrt.orgprepchem.com This approach is foundational for creating N-aryl thioureas from primary aromatic amines.
Current synthetic strategies often focus on improving efficiency, safety, and environmental friendliness. Modern approaches include:
Direct Condensation: A simple and efficient method involves the direct condensation of amines with carbon disulfide, often in an aqueous medium. This protocol works well for aliphatic primary amines and avoids the use of toxic isothiocyanate reagents. organic-chemistry.org
Mechanochemical Synthesis: Ball milling and solvent-free grinding represent green chemistry approaches that can produce thioureas quantitatively without the need for bulk solvents, reducing waste generation. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. ijcrt.org
"On-Water" Synthesis: The reaction of amines with isothiocyanates performed "on-water" offers a sustainable and chemoselective route to unsymmetrical thioureas, simplifying product isolation through filtration. organic-chemistry.org
These methods provide a robust toolkit for chemists to access a wide variety of substituted thiourea scaffolds, adapting the chosen route based on substrate availability, desired scale, and environmental considerations.
Optimized Synthetic Pathways for (3-Phenethyloxyphenyl)thiourea
Step 1: Synthesis of the Precursor Amine, 3-phenethyloxyaniline
The first step involves the synthesis of the key intermediate, 3-phenethyloxyaniline. This is achieved via a Williamson ether synthesis, a reliable method for forming ethers. 3-Aminophenol is reacted with a phenethyl halide (e.g., 2-phenylethyl bromide) in the presence of a base.
Reactants: 3-Aminophenol and 2-phenylethyl bromide.
Base: A suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the phenolic hydroxyl group of 3-aminophenol, forming a more nucleophilic phenoxide.
Solvent: A polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) facilitates the reaction.
Mechanism: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of 2-phenylethyl bromide and displacing the bromide ion to form the ether linkage.
Step 2: Formation of this compound
With the precursor amine in hand, the final step is the conversion of the amino group to a thiourea functionality. A common and effective method for synthesizing N-aryl thioureas is the reaction of the corresponding aniline with ammonium thiocyanate in an acidic medium. ijcrt.org
Reactants: 3-phenethyloxyaniline and ammonium thiocyanate (NH₄SCN).
Acid: Hydrochloric acid (HCl) is typically used to create the acidic environment necessary for the reaction.
Mechanism: The reaction proceeds through an isothiocyanate intermediate formed in situ, which is then attacked by the primary amine to yield the final N-(3-(phenethyloxy)phenyl)thiourea product.
Reaction Conditions and Yield Optimization
Optimizing reaction conditions is crucial for maximizing yield and purity. Based on analogous preparations of phenylthioureas, the following conditions can be applied. ijcrt.orgprepchem.com
| Parameter | Step 1: Ether Synthesis | Step 2: Thiourea Formation |
| Temperature | Room temperature to 60 °C | 60-100 °C (Reflux) |
| Solvent | Acetone, DMF | Water, Ethanol |
| Reaction Time | 12-24 hours | 4-8 hours |
| Key Reagents | K₂CO₃, 2-phenylethyl bromide | NH₄SCN, HCl |
| Workup | Extraction and column chromatography | Cooling, precipitation, and recrystallization |
| Typical Yield | Good to excellent (>80%) | Good (>80%) |
For the thiourea formation step, optimization involves controlling the temperature and reaction time. Refluxing the mixture for several hours is typically required to drive the reaction to completion. ijcrt.org The final product often precipitates upon cooling the reaction mixture, and purity can be enhanced by recrystallization from a suitable solvent like ethanol.
Catalyst Systems in this compound Synthesis
In the proposed synthetic pathway, the primary catalytic component is the acid used in the second step. The conversion of an amine to a thiourea using ammonium thiocyanate is an acid-catalyzed process. globalresearchonline.net Hydrochloric acid serves to protonate the thiocyanate ion, facilitating the formation of thiocyanic acid (HSCN), which is a key intermediate. This intermediate is then attacked by the amine. Therefore, the catalyst system is straightforward, relying on a mineral acid to promote the reaction. While some modern thiourea syntheses employ more complex organocatalysts, this traditional approach remains robust and effective for this class of compounds.
Green Chemistry Approaches in this compound Synthesis
In line with the principles of sustainable chemistry, several green approaches can be adapted for the synthesis of this compound.
Aqueous Medium: The condensation reaction of amines and carbon disulfide to form thioureas can be performed efficiently in an aqueous medium, avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org
Microwave-Assisted Synthesis: For the conversion of 3-phenethyloxyaniline to the target thiourea, microwave irradiation could be employed instead of conventional refluxing. This technique has been shown to reduce reaction times from hours to minutes and can lead to improved yields. ijcrt.org
Mechanochemistry: A solvent-free mechanochemical approach, such as ball milling, could be used to react 3-phenethyloxyaniline with a thiocarbonyl source. This method minimizes solvent waste and can lead to quantitative product formation. nih.gov
These green alternatives offer pathways to reduce the environmental impact of the synthesis, aligning with modern standards for chemical manufacturing.
Design and Synthesis of Analogues and Derivatives of this compound
The this compound scaffold contains multiple sites that can be chemically modified to create a library of analogues. The design of these derivatives is typically guided by the desire to modulate physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) to enhance biological activity. The synthesis of these analogues generally follows the same fundamental reaction pathways used to create the parent compound, starting with appropriately substituted precursors.
Strategies for Structural Modification for Enhanced Biological Activity
Structure-activity relationship (SAR) studies on various thiourea derivatives have identified several key strategies for enhancing biological potency. mdpi.comnih.govnih.gov These strategies can be directly applied to the this compound scaffold.
Modification of the Phenyl Rings:
Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986), alkyl groups) onto either the phenethyl or the oxyphenyl ring can significantly alter the electronic distribution and binding interactions of the molecule.
Steric Effects: Varying the position and size of substituents can influence the molecule's conformation and its fit within a biological target's binding site.
Alteration of the Phenethyl Linker:
The two-carbon chain (ethyl) of the phenethyl group can be shortened, lengthened, or replaced with a more rigid structure to probe the optimal spatial arrangement for biological activity. Studies on other thioureas have shown that spacer length can impact lipophilicity and potency. mdpi.com
Substitution on the Thiourea Nitrogen Atoms:
The hydrogen atoms on the thiourea nitrogens are crucial for hydrogen bonding. While the N' atom is substituted with the 3-phenethyloxyphenyl group, the terminal NH₂ group can be substituted with various alkyl or aryl groups to create N,N'-disubstituted thioureas. This modification dramatically alters the hydrogen-bonding profile and lipophilicity.
The table below summarizes potential modification strategies and their rationales.
| Modification Site | Strategy | Rationale for Enhancing Biological Activity |
| Oxyphenyl Ring | Introduction of halogens (Cl, F) or CF₃ groups. | Increases lipophilicity and can introduce specific electronic interactions (e.g., halogen bonding). |
| Phenethyl Ring | Addition of hydroxyl or methoxy groups. | Modulates polarity and hydrogen bonding potential. |
| Phenethyl Linker | Shorten to a benzyl (B1604629) group or lengthen to a propyl group. | Alters the distance and flexibility between the terminal phenyl ring and the thiourea core. |
| Thiourea N-H | Replace one or both hydrogens with alkyl or aryl groups. | Modifies hydrogen bond donor/acceptor properties and steric profile. |
By systematically applying these strategies, a diverse library of analogues can be synthesized from the this compound lead structure, enabling thorough exploration of its structure-activity landscape for various therapeutic targets.
Stereochemical Considerations in this compound Synthesis
For the parent compound, this compound, which is achiral, the primary stereochemical considerations revolve around conformational isomerism. Thioureas are known to exist as a mixture of tautomers, with the thione form generally being the most stable. Due to the partial double bond character of the C-N bonds, rotation around these bonds is restricted, which can lead to the existence of different rotational isomers (rotamers). The specific conformation adopted can be influenced by steric and electronic effects of the substituents on the nitrogen atoms and the phenyl ring.
In the case of synthesizing chiral derivatives of this compound, for instance, by introducing a stereocenter in the phenethyl group, the synthetic strategy would need to address the control of stereochemistry. The use of enantiomerically pure starting materials, such as a chiral amine, would be a straightforward approach to obtain an enantiomerically enriched thiourea. Asymmetric synthesis methodologies, employing chiral catalysts or auxiliaries, could also be employed to induce stereoselectivity in the formation of the thiourea. nih.govmdpi.com
The following table outlines potential chiral derivatives and the synthetic considerations:
| Derivative Name | Chiral Center Location | Synthetic Consideration |
| (R/S)-1-(1-Phenylethyl)oxyphenyl)thiourea | Benzylic position of the phenethyl group | Use of enantiomerically pure (R)- or (S)-1-phenylethanamine as a starting material for the synthesis of the corresponding phenoxy aniline precursor. |
| Chiral substituent on the phenyl ring | Introduction of a chiral auxiliary or substituent onto the aromatic ring of the 3-phenoxyaniline (B129670) precursor. | This would involve a multi-step synthesis to prepare the chiral precursor, followed by thiourea formation. |
Purification and Isolation Techniques for this compound and its Derivatives
The purification and isolation of this compound and its derivatives are crucial steps to ensure the removal of unreacted starting materials, reagents, and byproducts. Given that thioureas are generally crystalline solids, recrystallization is a primary and effective method for purification.
Recrystallization: The choice of solvent is critical and is determined by the solubility of the thiourea derivative. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for the recrystallization of aryl thioureas include ethanol, methanol, acetone, and mixtures of these with water. mdpi.com The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified product is then isolated by filtration.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for the purification of non-crystalline derivatives, column chromatography is a powerful technique. Silica (B1680970) gel is the most common stationary phase for the purification of thiourea derivatives. researchgate.net The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the desired compound from impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).
The following table summarizes the common purification techniques:
| Purification Technique | Description | Key Parameters |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Solvent selection, cooling rate. |
| Column Chromatography | Separation of a mixture based on the differential adsorption of components to a stationary phase. | Stationary phase (e.g., silica gel), mobile phase composition. |
| Filtration and Washing | A simple method for isolating a solid product from a liquid. The solid is then washed with a suitable solvent to remove soluble impurities. | Choice of wash solvent. mdpi.com |
Advanced Spectroscopic and Structural Elucidation of 3 Phenethyloxyphenyl Thiourea
Nuclear Magnetic Resonance (NMR) Spectroscopy of (3-Phenethyloxyphenyl)thiourea and Derivatives (¹H, ¹³C, 2D NMR)researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenethyl and phenoxy groups, the methylene (B1212753) (-CH₂-CH₂-) protons of the phenethyl group, and the N-H protons of the thiourea (B124793) moiety. The aromatic protons would typically appear in the downfield region (δ 6.5-8.0 ppm). The methylene protons would likely appear as two triplets around δ 3.0-4.5 ppm, with their exact chemical shifts influenced by the neighboring oxygen and phenyl groups. The N-H protons of the thiourea group are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for all unique carbon atoms in the molecule. The thiocarbonyl carbon (C=S) is a key diagnostic signal and is expected to appear significantly downfield, typically in the range of δ 180-190 ppm. The aromatic carbons would resonate in the δ 110-160 ppm region, while the aliphatic methylene carbons would be found in the upfield region of the spectrum.
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity of the -CH₂-CH₂- fragment. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the complete assignment of the ¹H and ¹³C NMR spectra.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-H (Phenethyl) | 7.1 - 7.3 | 125 - 130 | m |
| Aromatic C-H (Phenoxy) | 6.8 - 7.5 | 115 - 130 | m |
| Aromatic C (ipso, Phenethyl) | - | ~140 | s |
| Aromatic C-O | - | 155 - 160 | s |
| Aromatic C-N | - | 135 - 140 | s |
| -O-CH₂- | ~4.2 | 65 - 70 | t |
| -CH₂-Ph | ~3.1 | 35 - 40 | t |
| N-H (Thiourea) | 8.0 - 10.0 | - | br s |
| C=S (Thiourea) | - | 180 - 190 | s |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) Characterization of this compound (HRMS, Fragmentation Analysis)researchgate.net
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion of this compound, allowing for the confirmation of its elemental formula (C₁₅H₁₆N₂OS).
Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. The fragmentation of N-aryl thioureas often involves cleavage of the C-N and C=S bonds. For this compound, key fragmentation pathways could include:
Loss of the phenethyl group.
Cleavage of the ether linkage.
Formation of isothiocyanate fragments.
Rearrangement reactions followed by fragmentation.
The mass spectrometric and thermal fragmentation of 1-substituted-3-phenyl-2-thioureas has been studied, providing insights into the expected fragmentation pathways acs.org. The analysis of these fragmentation patterns is essential for confirming the proposed structure.
Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 272 | [M]⁺ | Molecular Ion |
| 167 | [C₇H₅NOS]⁺ | Cleavage of the phenethyl group |
| 105 | [C₇H₅O]⁺ | Cleavage of the C-O bond and rearrangement |
| 91 | [C₇H₇]⁺ | Tropylium ion from the phenethyl group |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallography and Solid-State Structure Determination of (3-Phenethyloxyphenyl)thiourearesearchgate.net
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not reported, analysis of related substituted phenylthiourea (B91264) derivatives reveals common structural motifs.
Interactive Data Table: Typical Crystallographic Parameters for Substituted Phenylthiourea Derivatives
| Parameter | Typical Value Range |
| C=S Bond Length | 1.65 - 1.72 Å |
| C-N Bond Length (Thiourea) | 1.32 - 1.38 Å |
| N-C-N Bond Angle | 115 - 120° |
| N-C-S Bond Angle | 120 - 125° |
| Dihedral Angle (Thiourea plane - Phenyl ring) | 30 - 70° |
Vibrational Spectroscopy (Infrared, Raman) Analysis of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are often complementary.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=S, C-N, and C-O functional groups. The N-H stretching vibrations typically appear as a broad band in the range of 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C=S stretching vibration, a key feature for thioureas, is expected in the region of 700-850 cm⁻¹, although it can be coupled with other vibrations. The C-O stretching of the ether linkage would likely appear in the 1200-1250 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar groups. The C=S stretching vibration often gives a strong signal in the Raman spectrum. Aromatic ring breathing modes are also typically prominent. The complementarity of IR and Raman spectroscopy can aid in the comprehensive vibrational analysis of the molecule nih.govkurouskilab.com.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3400 | 3100 - 3400 | Medium-Strong (IR), Weak (Raman) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Medium (IR), Medium (Raman) |
| C=C Aromatic Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong (IR & Raman) |
| C-O Ether Stretch | 1200 - 1250 | 1200 - 1250 | Strong (IR), Weak (Raman) |
| C-N Stretch | 1280 - 1350 | 1280 - 1350 | Medium (IR & Raman) |
| C=S Stretch | 700 - 850 | 700 - 850 | Medium (IR), Strong (Raman) |
Electronic Absorption and Fluorescence Spectroscopy of this compound
Electronic absorption (UV-Visible) and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule.
UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. The π→π* transitions, associated with the aromatic rings, are likely to appear as strong absorption bands in the range of 200-300 nm. The n→π* transition, involving the non-bonding electrons on the sulfur atom of the thiocarbonyl group, is expected to be a weaker absorption at a longer wavelength, potentially around 300-350 nm. The presence of two nitrophenyl units as chromophores in some thiourea derivatives has been shown to be useful for colorimetric sensing of anions frontiersin.org.
Fluorescence Spectroscopy: The fluorescence properties of thiourea derivatives can vary significantly depending on their structure. Some thiourea derivatives exhibit fluorescence, which can be sensitive to their environment, making them potential fluorescent sensors nih.gov. The fluorescence spectrum of this compound would provide information about its emission properties upon excitation at an appropriate wavelength. The emission maximum and quantum yield would be key parameters to characterize its fluorescence behavior.
Interactive Data Table: Predicted Electronic Spectroscopy Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value Range | Transition Type |
| UV-Visible Absorption | λmax1 | 200 - 250 nm | π→π |
| λmax2 | 250 - 300 nm | π→π | |
| λmax3 | 300 - 350 nm | n→π* | |
| Fluorescence Emission | λem | 350 - 500 nm | - |
Note: The exact absorption and emission wavelengths are highly dependent on the solvent polarity.
Biological Activity and Mechanistic Investigations of 3 Phenethyloxyphenyl Thiourea Non Clinical Focus
In Vitro Biological Screening Platforms for (3-Phenethyloxyphenyl)thiourea
Thiourea (B124793) derivatives have been widely investigated as inhibitors of various enzymes due to their ability to chelate metal ions in enzyme active sites and form hydrogen bonds. For instance, phenylthiourea (B91264) is a well-documented competitive inhibitor of phenoloxidase, a key enzyme in melanization nih.govresearchgate.net. The inhibitory mechanism often involves the sulfur and nitrogen atoms of the thiourea moiety interacting with the enzyme's active site nih.gov.
To evaluate this compound, a panel of enzyme inhibition assays would be relevant. Standard enzymatic assays would be employed to determine the half-maximal inhibitory concentration (IC₅₀) values.
Table 1: Potential Enzyme Inhibition Assays for this compound
| Enzyme Target | Rationale for Testing |
|---|---|
| Tyrosinase | Many thiourea-containing drugs exhibit non-competitive inhibitory kinetics against tyrosinase nih.gov. |
| Urease | Thiourea derivatives have shown potent urease inhibitory activity tubitak.gov.tr. |
| Acetylcholinesterase (AChE) | Certain unsymmetrical thiourea derivatives have demonstrated anti-cholinesterase activity nih.gov. |
No specific enzyme inhibition data for this compound is currently available.
The ability of thiourea derivatives to interact with various biological receptors is an area of active research. These interactions are often mediated by the hydrogen-bond donor and acceptor capabilities of the thiourea functional group biointerfaceresearch.com. Receptor binding assays are crucial for identifying potential molecular targets and understanding the mechanism of action.
Standard radioligand binding assays or fluorescence-based assays would be utilized to determine the binding affinity (Ki) of this compound for a range of receptors.
Table 2: Potential Receptor Binding and Modulation Studies for this compound
| Receptor Target | Rationale for Testing |
|---|---|
| G-protein coupled receptors (GPCRs) | The structural features of thioureas may allow interaction with various GPCR binding pockets. |
| Ion channels | Modulation of ion channel activity is a known mechanism for some pharmacologically active small molecules. |
Specific receptor binding and modulation data for this compound are not currently available in the scientific literature.
Identifying the specific cellular targets of a compound is fundamental to understanding its biological activity. Modern approaches in chemical biology and proteomics can be employed to elucidate the mechanism of action of novel compounds. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational target prediction are valuable tools in this process.
No cellular targets have been identified for this compound in any model systems to date.
Numerous thiourea derivatives have been reported to possess antiproliferative properties against various cancer cell lines nih.gov. The evaluation of this compound against non-human cell lines would provide initial insights into its potential as an anticancer agent and its selectivity. Standard assays such as the MTT or SRB assay would be used to determine the IC₅₀ values.
Table 3: Potential Antiproliferative Activity Screening in Non-Human Cell Lines for this compound
| Cell Line | Organism | Tissue of Origin |
|---|---|---|
| B16-F10 | Mouse | Melanoma |
| Neuro-2a | Mouse | Neuroblastoma |
There is no published data on the antiproliferative activity of this compound in non-human cell lines.
The antimicrobial properties of thiourea derivatives are well-documented, with activity reported against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains mdpi.commdpi.comconnectjournals.com. The antimicrobial efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC).
Table 4: Potential Antimicrobial Activity Screening for this compound
| Microbial Strain | Type |
|---|---|
| Staphylococcus aureus | Gram-positive bacteria |
| Bacillus subtilis | Gram-positive bacteria |
| Escherichia coli | Gram-negative bacteria |
| Pseudomonas aeruginosa | Gram-negative bacteria |
| Candida albicans | Fungal |
Specific data on the antimicrobial activity of this compound against bacterial and fungal strains is not available in the current literature.
Several studies have highlighted the potential of thiourea derivatives as antiprotozoal agents nih.govnih.gov. In vitro screening against common human parasites is a critical step in the evaluation of new compounds for the treatment of parasitic diseases. The activity is typically assessed by determining the IC₅₀ values against different life stages of the parasites.
Table 5: Potential Antiprotozoal Activity Screening for this compound
| Parasite Model | Disease |
|---|---|
| Leishmania donovani | Leishmaniasis |
| Plasmodium falciparum | Malaria |
There is currently no scientific literature detailing the antiprotozoal activity of this compound against these parasite models.
Antiviral Activity in Viral Models (e.g., HIV-1)
Derivatives of the Phenyl Ethyl Thiourea (PET) class, to which this compound belongs, have been identified as a novel series of compounds with inhibitory effects against HIV-1. nih.gov The foundational compound for many of these studies is N-(2-phenylethyl)-N'-(2-thiazolyl)thiourea, which demonstrated an inhibitory concentration (IC50) of 0.9 µM against HIV-1 Reverse Transcriptase (RT) and an effective dose (ED50) of 1.3 µM in MT-4 cells. nih.gov Subsequent research into phenethylthiazolylthiourea (PETT) derivatives has led to the development of highly potent agents with anti-HIV activity in the nanomolar range (IC50[p24] values of < 1 nM) and remarkably high selectivity indices, often exceeding 100,000. nih.govnih.gov
In an effort to expand the understanding of this class, new PET derivatives were synthesized and evaluated for their anti-HIV-1 activity. researchgate.net The evaluation was conducted in MT-4 cell lines exposed to the HIV-1 IIIB strain to determine the 50% effective concentration (EC50) for inhibiting the virus's cytopathic effect, the 50% cytotoxic concentration (CC50), and the corresponding selectivity index (SI = CC50/EC50). researchgate.net While the newly synthesized analogs showed more moderate activity compared to highly optimized derivatives, the results confirmed the anti-HIV potential of the PET scaffold. researchgate.net
| Compound | Substituent (R) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 1a | 2-Cl | 118.08 | >400 | >3.4 |
| 1c | 4-Cl | 166.25 | >400 | >2.4 |
| 2a | 2-Cl | 67.05 | >200 | >3.0 |
| 2c | 4-Cl | 69.48 | 210 | 3.0 |
Data sourced from synthesis and anti-HIV evaluation of new phenyl ethyl thiourea derivatives. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies have been crucial in optimizing the antiviral potency of phenethyl thiourea derivatives. nih.govnih.gov Initial investigations on the lead compound N-(2-phenylethyl)-N'-(2-thiazolyl)thiourea (LY73497) provided foundational insights into the key pharmacophoric features required for interaction with HIV-1 RT. researchgate.net
Key SAR findings include:
Phenyl Ring Substitution : The introduction of small, electron-withdrawing substituents, such as fluorine (F) and chlorine (Cl), onto the phenyl ring is favorable for activity, particularly at the ortho position. nih.govresearchgate.net The presence of a chlorine atom at the 2- or 4-position of the phenyl ring was found to positively influence anti-HIV activity. researchgate.net
Ethyl Linker : The two-carbon (ethyl) linker between the phenyl ring and the thiourea nitrogen is considered optimal for biological activity. researchgate.net Modifications to this linker, such as introducing hydroxyl groups, tended to result in lower activity, suggesting that a more hydrophobic character in the linker is favorable. researchgate.net
Thiourea Moiety : The thiourea group (C=S) is a critical pharmacophore. Corresponding urea (B33335) derivatives (C=O) are significantly less active, highlighting the importance of the sulfur atom for the compound's interaction with its biological target. researchgate.net
Heterocyclic Moiety : While the initial lead compound contained a thiazolyl ring, SAR studies have shown that this nucleus can be successfully replaced with other heterocyclic systems, such as pyridine, pyrazine, and benzothiazole, without loss of activity. researchgate.net
These studies collectively indicate that the phenethyl thiourea scaffold acts as a robust platform for developing potent non-nucleoside inhibitors, where potency can be fine-tuned through substitutions on the aromatic and heterocyclic rings. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. farmaciajournal.com For various classes of thiourea derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their antiviral efficacy. niscpr.res.innih.govnih.gov
Although a specific QSAR model for this compound was not detailed in the reviewed literature, studies on analogous antiviral thiourea compounds consistently highlight the importance of several molecular descriptors:
Hydrophobicity : This property, often quantified as ClogP, is frequently found to be a critical determinant of activity. niscpr.res.innih.gov The biological activity of thiourea derivatives often depends on an optimal balance between lipophilic and hydrophilic characteristics to facilitate membrane crossing and interaction with hydrophobic binding pockets. farmaciajournal.comnih.gov
Electrostatic and Steric Interactions : Docking and 3D-QSAR studies on thiourea analogs reveal that electrostatic, hydrophobic, and steric fields are closely related to inhibitory activity. nih.gov The size, shape, and electronic nature of substituents can either enhance or hinder the interaction with the target protein. nih.gov
Conformational Flexibility : The ability of the molecule to adopt a specific conformation, such as a "butterfly" or "horseshoe" shape, is crucial for fitting into the allosteric binding site of HIV-1 RT. nih.gov QSAR models can incorporate descriptors that account for the molecule's conformational flexibility, which may aid hydrophobic interactions with the receptor. nih.gov
These QSAR studies provide a predictive framework for designing new derivatives with potentially higher potency by optimizing the key physicochemical properties identified in the models. niscpr.res.innih.gov
Mechanistic Pathways of Action in Biological Systems (Non-Human, Non-Clinical)
The primary molecular target for the antiviral activity of phenethyl thiourea derivatives is the viral enzyme HIV-1 Reverse Transcriptase (RT). nih.govnih.govnih.gov These compounds belong to the class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). nih.govplos.org
Unlike nucleoside inhibitors that compete with natural deoxynucleotides at the enzyme's catalytic site, NNRTIs bind to a distinct, allosteric site on the p66 subunit of the RT enzyme. plos.orgfrontiersin.orgwikipedia.org This site, known as the NNRTI Binding Pocket (NNIBP), is a hydrophobic pocket located approximately 10 Å away from the polymerase active site. frontiersin.org
The mechanism of inhibition is non-competitive with respect to the deoxynucleoside triphosphate substrates and uncompetitive with respect to the primer/template. nih.gov The binding of the NNRTI to this allosteric pocket induces a conformational change in the reverse transcriptase enzyme. frontiersin.orgwikipedia.org This structural distortion alters the positioning of critical residues in the enzyme's active site, thereby disrupting its catalytic function and inhibiting the polymerization of viral DNA. frontiersin.orgwikipedia.org Molecular docking and modeling studies have been extensively used to visualize this interaction, showing that NNRTIs often adopt a characteristic "butterfly-like" conformation to fit within the binding pocket. nih.govnih.govnih.gov
Beyond the direct inhibition of RT enzymatic activity, research has uncovered that potent NNRTIs can exert effects on later stages of the viral replication cycle. plos.org This suggests a more complex mechanism of action that goes beyond the initial step of reverse transcription.
Cell Cycle Analysis and Apoptosis Induction in Model Systems
No publicly available studies were identified that investigated the effects of this compound on cell cycle progression or its potential to induce apoptosis in any model systems. Research in this area would typically involve treating cell lines with the compound and subsequently analyzing the cell cycle distribution through techniques like flow cytometry. Furthermore, apoptosis induction would be assessed by methods such as Annexin V/propidium iodide staining to detect early and late apoptotic cells.
In Vivo Studies in Animal Models (Pre-clinical, Non-Human, Non-Clinical)
Comprehensive searches did not yield any pre-clinical in vivo studies conducted on this compound in animal models. Such studies are crucial for understanding the compound's behavior in a whole-organism context.
Efficacy Evaluation in Disease Models (e.g., animal disease models)
There is no available information from studies evaluating the efficacy of this compound in any animal models of disease. Efficacy studies would typically involve administering the compound to animals with an induced or genetic disease state and monitoring for therapeutic outcomes compared to a control group.
Pharmacokinetic and Pharmacodynamic Profiling in Animal Models
No data could be found on the pharmacokinetic (PK) or pharmacodynamic (PD) properties of this compound in animal models. Pharmacokinetic studies would characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. Pharmacodynamic studies would investigate the relationship between the compound's concentration and its observed effects.
Tissue Distribution and Metabolism in Animal Models
Information regarding the tissue distribution and metabolic fate of this compound in animal models is not available in the public domain. Tissue distribution studies are essential to understand where the compound accumulates in the body, which can inform potential efficacy and toxicity. Metabolism studies would identify the biotransformation pathways and the resulting metabolites.
Theoretical and Computational Studies of 3 Phenethyloxyphenyl Thiourea
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of thiourea (B124793) derivatives. mdpi.comresearchgate.netsciensage.info These methods are used to determine the molecule's three-dimensional geometry, electron distribution, and orbital energies, which are crucial for predicting its chemical reactivity and potential biological activity.
Studies on various thiourea derivatives consistently employ DFT methods, such as B3LYP with basis sets like 6-311G(d,p), to optimize molecular structures and calculate key electronic parameters. mdpi.comsciensage.info Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of these investigations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.
Global reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are derived from HOMO and LUMO energies to quantify the molecule's reactivity. sciensage.info Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For thiourea derivatives, the sulfur atom of the thiocarbonyl group typically represents a region of high negative potential, making it a likely site for interaction with electrophiles or hydrogen bond donors. researchgate.net
Table 1: Representative Quantum Chemical Reactivity Descriptors for a Thiourea Derivative
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | -5.5 to -6.5 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | -1.0 to -2.0 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 3.5 to 5.0 eV |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | 5.5 to 6.5 eV |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | 1.0 to 2.0 eV |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. | 1.7 to 2.5 eV |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | 3.2 to 4.2 eV |
Note: These values are representative and can vary significantly based on the specific substituents on the thiourea scaffold.
Molecular Dynamics (MD) Simulations of (3-Phenethyloxyphenyl)thiourea Interactions with Biomolecules
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. For thiourea derivatives, MD simulations provide invaluable insights into the stability and dynamics of their interactions with biological macromolecules, such as proteins and enzymes. acs.orgnih.gov These simulations can validate the binding poses predicted by molecular docking and reveal the conformational changes that occur in both the ligand and the protein upon binding. nih.govrsc.org
A typical MD simulation study involves placing the docked ligand-protein complex in a simulated physiological environment, including water molecules and ions, and then solving Newton's equations of motion for the system. researchgate.netacs.org The simulation is run for a specific period, often ranging from nanoseconds to microseconds, to observe the behavior of the complex.
Key analyses performed on the MD simulation trajectory include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms is monitored to assess the stability of the complex; a stable RMSD value over time suggests that the ligand remains securely bound in the active site. nih.govacs.org The RMSF of individual amino acid residues can identify flexible regions of the protein and highlight which residues are most affected by the ligand's presence. Furthermore, MD simulations allow for a detailed analysis of intermolecular interactions, such as hydrogen bonds, tracking their formation and persistence throughout the simulation, which indicates their importance in stabilizing the complex. acs.org
| Binding Free Energy | Calculated using methods like MM-PBSA/GBSA to estimate the binding affinity. | Provides a quantitative measure of the strength of the ligand-protein interaction. acs.org |
Ligand-Protein Docking and Molecular Recognition Analysis
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. singidunum.ac.rsfip.org This technique is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions for thiourea derivatives. nih.govtandfonline.com
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site. singidunum.ac.rs These poses are evaluated using a scoring function that estimates the binding affinity, with lower scores generally indicating more favorable binding. fip.org
Docking studies of thiourea derivatives against various biological targets, such as kinases, urease, and microbial enzymes, have revealed common interaction patterns. nih.govresearchgate.netfarmaciajournal.com The thiourea moiety is frequently involved in hydrogen bonding interactions. The N-H protons can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. The aromatic rings present in many derivatives, such as the phenethyl and oxyphenyl groups in the titular compound, often engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the binding pocket. These combined interactions are crucial for molecular recognition and binding affinity. singidunum.ac.rs
Table 3: Representative Molecular Docking Results for Thiourea Derivatives against a Protein Target
| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Derivative A | -8.5 | Met 98, Asp 296 | Hydrogen Bond |
| Derivative B | -9.2 | Tyr 272, Lys 273 | Hydrophobic, Hydrogen Bond |
| Derivative C | -7.9 | Arg 120, Glu 222 | Hydrogen Bond, Electrostatic |
| Derivative D | -9.5 | Phe 350, Trp 84 | π-π Stacking, Hydrophobic |
Note: The data is hypothetical and serves to illustrate typical findings from docking studies on thiourea derivatives. fip.org
Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)
Before a compound can be considered a viable drug candidate, its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties must be evaluated. Predicting these properties computationally at an early stage can save significant time and resources by flagging compounds with poor pharmacokinetic or toxicity profiles. pensoft.netnuph.edu.ua Numerous in silico models and software platforms, such as SwissADME, PreADMET, and Discovery Studio, are used to predict the ADMET profiles of thiourea derivatives. pensoft.netuobaghdad.edu.iqmdpi.com
These tools use quantitative structure-property relationship (QSPR) models built from large datasets of experimental data. For a given molecule like this compound, they can predict a wide range of properties. For example, absorption can be estimated by predicting human intestinal absorption (HIA) and Caco-2 cell permeability. researchgate.net Distribution is often assessed by predicting plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. Metabolism is evaluated by predicting which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. Toxicity predictions include mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition). pensoft.netmdpi.com Additionally, physicochemical properties and compliance with drug-likeness rules, such as Lipinski's Rule of Five, are calculated to assess the compound's potential as an orally available drug. singidunum.ac.rsuobaghdad.edu.iq
Table 4: Predicted ADMET Properties for a Representative Thiourea Derivative
| ADMET Parameter | Predicted Value/Classification | Interpretation |
|---|---|---|
| Human Intestinal Absorption (HIA) | > 80% | Well-absorbed from the gut. |
| Caco-2 Permeability | High | High potential for absorption across the intestinal wall. |
| Plasma Protein Binding (PPB) | > 90% | Strongly bound to plasma proteins, potentially affecting distribution. |
| Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cross into the central nervous system. |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
| Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |
| Lipinski's Rule of Five | 0 Violations | Good drug-like properties for oral bioavailability. |
Note: These predictions are generated by computational models and require experimental validation. researchgate.netresearchgate.net
Cheminformatics and Virtual Screening for Novel Analogues
Cheminformatics and virtual screening are essential computational strategies for discovering novel analogues of a lead compound like this compound with improved activity, selectivity, or ADMET properties. benthamdirect.comui.ac.id Virtual screening involves the computational screening of large chemical libraries, which can contain millions of compounds, to identify molecules that are likely to bind to a specific biological target. nih.gov
There are two main types of virtual screening: ligand-based and structure-based. Ligand-based methods use the structural information of known active compounds to find other molecules with similar properties. Pharmacophore modeling is a common ligand-based approach where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity is created and used as a query to search databases.
Structure-based virtual screening, on the other hand, relies on the 3D structure of the biological target. nih.gov Large compound libraries are docked into the target's binding site, and the molecules are ranked based on their predicted binding affinity (docking score). ui.ac.id The top-ranked compounds, or "hits," are then selected for experimental testing. This approach has been successfully applied to identify novel thiourea derivatives for various targets, including enzymes involved in cancer and infectious diseases. pensoft.netbenthamdirect.com The process allows researchers to efficiently explore vast chemical spaces and prioritize a manageable number of compounds for synthesis and biological evaluation.
Table 5: A Generalized Workflow for Virtual Screening of Thiourea Analogues
| Step | Description | Tools/Methods Used |
|---|---|---|
| 1. Target Selection & Preparation | Identify a biological target and prepare its 3D structure for docking. | Protein Data Bank (PDB), Protein preparation wizards. |
| 2. Compound Library Preparation | Select and prepare a large database of chemical compounds for screening. | ZINC database, PubChem, Commercial libraries; Ligand preparation tools. |
| 3. Virtual Screening | Dock the entire library into the target's active site (structure-based) or screen against a pharmacophore model (ligand-based). | AutoDock, MOE, GOLD, Schrödinger Suite. |
| 4. Hit Selection & Filtering | Rank compounds by score and apply filters (e.g., ADMET properties, drug-likeness) to select the most promising candidates. | ADMET prediction tools, Lipinski's Rule filters. |
| 5. Post-Screening Analysis | Visually inspect the binding modes of top hits and perform more rigorous calculations like MD simulations for validation. | BIOVIA Discovery Studio, PyMOL, GROMACS, AMBER. |
| 6. Experimental Validation | Synthesize and experimentally test the final selected hits for biological activity. | In vitro biological assays. |
Advanced Applications and Future Research Directions of 3 Phenethyloxyphenyl Thiourea
Potential as a Molecular Probe in Biological and Chemical Research
The inherent properties of the thiourea (B124793) group make it an attractive candidate for the development of molecular probes. The sulfur and nitrogen atoms can act as hydrogen bond donors and acceptors, as well as metal-coordinating ligands, enabling interaction with specific biological targets. While research on (3-Phenethyloxyphenyl)thiourea as a molecular probe is nascent, the potential can be inferred from related structures. For instance, fluorescent probes for detecting specific ions like Hg2+ have been synthesized using thiourea precursors, demonstrating the scaffold's utility in sensor development. The phenethyloxyphenyl group in this compound could be functionalized with fluorophores or other reporter groups to create probes for imaging, sensing, or labeling biomolecules, thereby helping to elucidate complex biological processes.
Development of this compound-Based Chemical Tools and Probes
Building on its potential as a molecular probe, this compound can serve as a foundational structure for creating specialized chemical tools. These tools are essential for chemical biology and drug discovery to validate targets and understand mechanisms of action. By attaching reactive groups, affinity tags, or photo-cross-linkers to the this compound molecule, researchers can design probes for:
Target Identification and Validation: Affinity-based probes can be used to isolate and identify the specific protein targets with which the compound interacts.
Enzyme Activity Profiling: Probes can be developed to covalently modify the active sites of specific enzymes, allowing for the study of their function and inhibition.
Cellular Imaging: Fluorescently tagged derivatives could enable the visualization of the compound's subcellular localization and interaction with its targets in living cells.
The development of such tools would be instrumental in understanding the molecular pharmacology of this compound and accelerating its development as a potential therapeutic agent.
Strategies for Enhancing Selectivity and Potency (Based on SAR)
Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound's pharmacological profile. For thiourea derivatives, SAR studies have successfully guided the enhancement of potency and selectivity for various biological targets. nih.gov These strategies can be applied to this compound to improve its efficacy.
Key SAR insights from related thiourea compounds suggest several avenues for modification:
Substitution on Phenyl Rings: Altering the substituents on either the phenyl ring of the phenethyloxy group or the other N-substituted phenyl ring can significantly impact activity. For example, in studies of thiourea derivatives as NADPH oxidase (NOX) inhibitors, simple substitutions on a benzoxazole (B165842) ring were found to improve both potency and selectivity for the NOX5 isoform. nih.gov
Modification of the Linker: The length and flexibility of the ether linker in the phenethyloxy group can be varied. Studies on anti-leishmanial thioureas showed that increasing the spacer length between moieties could increase lipophilicity and, consequently, biological activity. mdpi.com
Introduction of Heterocycles: Incorporating heterocyclic rings, such as piperazine (B1678402), has been shown to enhance the potency and selectivity of thiourea derivatives against protozoan parasites. mdpi.comresearchgate.net
These approaches, summarized in the table below, provide a rational basis for the systematic modification of this compound to develop analogues with superior therapeutic properties.
| Modification Strategy | Rationale based on SAR of Thiourea Derivatives | Potential Outcome for this compound | Reference Example |
| Phenyl Ring Substitution | Electronic and steric properties of substituents influence target binding affinity and selectivity. | Enhanced potency and isoform-selectivity. | NOX5 Inhibitors nih.gov |
| Linker Modification | Altering the spacer length and flexibility can affect lipophilicity and optimal positioning in the target's binding pocket. | Improved antiparasitic activity. | Anti-leishmanial agents mdpi.com |
| Heterocycle Incorporation | Introduction of rings like piperazine can provide additional interaction points and improve pharmacokinetic properties. | Enhanced potency and selectivity against protozoa. | Anti-leishmanial agents mdpi.comresearchgate.net |
| N,N'-Disubstitution Patterns | The nature of the groups attached to the thiourea nitrogens is critical for activity against various targets. | Optimization for antiviral or anticancer activity. | HIV-1 Inhibitors nih.gov |
Future Directions in this compound Research
Exploration of Novel Biological Activities
The thiourea scaffold is a wellspring of diverse biological activities. mdpi.com While initial research might focus on a specific target, future investigations should explore a broader range of potential applications for this compound. Given the activities reported for other thiourea derivatives, promising areas for exploration include:
Anticancer Activity: Many thiourea derivatives act as kinase inhibitors or show cytotoxicity against various cancer cell lines. nih.govnih.gov
Antimicrobial Effects: The scaffold has shown activity against bacteria, fungi, and protozoa like Leishmania amazonensis. mdpi.comnih.gov
Antiviral Properties: Specific thiourea derivatives have been identified as dual inhibitors of the HIV-1 capsid and human cyclophilin A. nih.gov
Enzyme Inhibition: Thioureas are known to inhibit various enzymes, including urease, carbonic anhydrase, and cholinesterases. researchgate.net
Systematic screening of this compound and its analogues against a wide panel of biological targets could uncover novel and unexpected therapeutic opportunities.
Integration with Advanced Drug Discovery Technologies (Non-clinical)
Modern drug discovery relies heavily on computational and high-throughput technologies to accelerate the identification and optimization of new drug candidates. Future research on this compound should leverage these tools:
Virtual Screening and Molecular Docking: These computational methods can be used to predict how this compound and its virtual library of derivatives might bind to various protein targets, prioritizing the synthesis of the most promising compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of this compound analogues with their biological activity. researchgate.net This provides predictive models to guide further chemical optimization.
High-Throughput Screening (HTS): Screening large libraries of this compound derivatives against diverse biological assays can rapidly identify compounds with desired activities.
The integration of these technologies can streamline the drug discovery process, saving time and resources while increasing the probability of success.
Investigation of Metal Complexes of this compound and their Biological Implications
The nitrogen and sulfur atoms of the thiourea moiety are excellent ligands for coordinating with metal ions. mdpi.com The resulting metal complexes often exhibit enhanced biological activity compared to the parent thiourea ligand. nih.gov For example, gold and silver complexes of thiourea ligands have shown excellent cytotoxic values against cancer cell lines, and copper(II) complexes have demonstrated significant antimicrobial activity. nih.govnih.govmdpi.com
Future research should focus on synthesizing and characterizing metal complexes of this compound with various transition metals. This would involve:
Synthesis and Structural Characterization: Preparing complexes with metals such as copper, gold, silver, zinc, and palladium.
Evaluation of Biological Activity: Testing these new complexes for enhanced or novel anticancer, antibacterial, and antifungal properties. Studies have shown that coordination to a metal can trigger potent cytotoxic activity where the ligand alone is inactive. nih.gov
Mechanism of Action Studies: Investigating how metal coordination alters the compound's mechanism of action, which could involve DNA interaction or inhibition of key metalloenzymes. nih.gov
The investigation of these metal complexes represents a promising strategy for expanding the therapeutic potential of this compound.
Conclusion
Summary of Key Academic Findings for (3-Phenethyloxyphenyl)thiourea Research
General synthesis of thiourea (B124793) derivatives typically involves the reaction of an appropriate isothiocyanate with an amine. In the hypothetical synthesis of this compound, this would likely involve the reaction of 3-phenethyloxyphenylamine with a thiocyanate (B1210189) source or the reaction of 3-phenethyloxypenyl isothiocyanate with ammonia.
The biological significance of various thiourea derivatives is well-documented. For instance, certain derivatives have shown potent activity against various cancer cell lines, with mechanisms of action that can include the inhibition of key enzymes like epidermal growth factor receptor (EGFR). Furthermore, structure-activity relationship (SAR) studies on different series of thiourea derivatives have provided insights into the structural features that enhance their biological effects. These studies often highlight the importance of the nature and position of substituents on the phenyl rings for activity.
However, without specific experimental data for this compound, any discussion of its precise chemical and biological properties remains speculative and based on extrapolation from related compounds.
Broader Implications and Future Perspectives of this compound Studies
Given the established biological activities of the thiourea scaffold, this compound represents a candidate for future investigation. The presence of the phenethyloxy group at the meta-position of the phenyl ring introduces specific steric and electronic properties that could modulate its interaction with biological targets.
Future research on this compound would logically begin with its synthesis and thorough characterization using modern analytical techniques. Following this, a comprehensive evaluation of its biological activities would be warranted. Based on the activities observed in related thiourea derivatives, promising areas of investigation for this compound could include:
Anticancer Activity: Screening against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects. Mechanistic studies could then explore its impact on key signaling pathways involved in cancer progression.
Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi to assess its potential as an anti-infective agent.
Enzyme Inhibition Studies: Investigating its ability to inhibit specific enzymes that are known targets for thiourea derivatives, such as kinases, phosphatases, or viral enzymes.
Structure-activity relationship studies, involving the synthesis and evaluation of a series of analogues with modifications to the phenethyloxy group and the thiourea moiety, would be crucial for optimizing any observed biological activity. Such studies would provide valuable insights into the pharmacophore of this particular class of thiourea derivatives and guide the design of more potent and selective compounds.
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Condensation Route | Isocyanide Route |
|---|---|---|
| Solvent | Aqueous NaOH | Dichloromethane |
| Temperature (°C) | 40–60 | 20–25 |
| Yield (%) | 70–80 | 85–90 |
| Purity Validation | HPLC, NMR | GC-MS, IR |
Advanced: How can researchers resolve contradictions in reported cytotoxicity data for thiourea derivatives?
Methodological Answer:
- Standardized Assays : Use multiple cell lines (e.g., HepG2, MCF-7) and parallel controls (e.g., cisplatin) to normalize results. Address batch-to-batch variability by characterizing compound purity (>95%) via LC-MS .
- Mechanistic Studies : Conduct flow cytometry to measure apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (ΔψM) using JC-1 dye. Compare results with cytochrome c release (Western blot) to confirm intrinsic pathway activation .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to evaluate dose-response relationships. Replicate experiments ≥3 times to mitigate outliers (e.g., IC50 discrepancies >20%) .
Example Data Conflict Resolution:
- If a study reports IC50 = 12 µM (HeLa cells) while another finds 25 µM (A549), validate via:
- Uniform culture conditions (e.g., 5% CO₂, 37°C).
- Standardized MTT assay protocols (48-hour exposure) .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- IR Spectroscopy : Identify ν(C=S) at 1190–1220 cm⁻¹ and ν(N-H) at 3170–3200 cm⁻¹. Compare with reference spectra to confirm thiourea backbone .
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and thioureido NH signals (δ 9.2–9.8 ppm, broad). Use DEPT-135 for carbamate carbon identification (δ 170–175 ppm) .
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ peaks. Fragmentation patterns should include loss of SC(NH₂)₂ (m/z 76) .
Q. Table 2: Key Spectral Signatures
| Technique | Key Peaks/Patterns |
|---|---|
| IR | 1190 cm⁻¹ (C=S), 3179 cm⁻¹ (N-H) |
| ¹H NMR | δ 9.6 ppm (NH), δ 7.3 ppm (Ar-H) |
| ESI-MS | m/z 285 [M+H]⁺, m/z 209 [M-SC(NH₂)₂]⁺ |
Advanced: How can computational modeling enhance the design of this compound derivatives for enzyme inhibition?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap <4 eV for redox activity). Validate with experimental UV-Vis spectra .
- Molecular Docking (AutoDock Vina) : Dock derivatives into target enzymes (e.g., Bcl-2 or tyrosine phosphatases). Prioritize compounds with binding energy ≤ -8 kcal/mol and hydrogen bonds to catalytic residues (e.g., Cys163 in PTP1B) .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to refine lead candidates .
Case Study : A derivative with a 3-fluorophenyl substituent showed 30% higher inhibitory activity than parent compound, validated by ΔG_bind = -9.2 kcal/mol in docking .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves (tested for >60-minute penetration resistance) and safety goggles. Wear lab coats to prevent skin contact .
- Ventilation : Conduct reactions in fume hoods with airflow ≥0.5 m/s. Monitor airborne concentrations via OSHA-compliant detectors (PEL = 1 mg/m³) .
- Waste Disposal : Neutralize residues with 10% NaOH before disposal in hazardous waste containers (RCRA U219) .
Advanced: How should researchers address conflicting toxicological data in preclinical studies of thiourea derivatives?
Methodological Answer:
- Dose-Response Analysis : Administer 50–200 mg/kg/day orally to Sprague-Dawley rats for 90 days. Monitor thyroid histopathology (e.g., follicular hyperplasia) and serum TSH levels (ELISA) .
- Cross-Species Validation : Compare rodent data with in vitro human thyroid organoid models to assess translatability .
- Meta-Analysis : Pool data from ≥5 studies using RevMan. Adjust for publication bias via funnel plots and Egger’s test .
Key Finding : Chronic exposure (>100 mg/kg) in mice increased thyroid adenoma incidence (RR = 3.4, 95% CI: 1.8–6.1), necessitating strict dose limits in therapeutic studies .
Basic: What in vitro assays are recommended for preliminary evaluation of antioxidant activity?
Methodological Answer:
- DPPH Assay : Incubate 0.1 mM derivative with DPPH radical (517 nm). Calculate IC50; values <50 µM indicate high activity (compare with ascorbic acid control) .
- FRAP : Measure Fe³⁺ reduction at 593 nm after 30 minutes. Express activity as µmol Fe²⁺/g compound .
- Cell-Based ROS Assay : Treat HUVECs with 10–100 µM derivative and H₂O₂ (200 µM). Quantify ROS via DCFH-DA fluorescence (λ_ex/λ_em = 485/535 nm) .
Advanced: How can researchers optimize thiourea derivatives for selective phosphate sorption in environmental applications?
Methodological Answer:
- Polymer Flocculant Design : Graft this compound onto polyacrylamide via radical polymerization. Optimize thiourea loading (5–15 wt%) using FTIR (ν C=S at 1200 cm⁻¹) .
- Batch Sorption : Test pH 5–9 with 100 mg/L phosphate. Calculate q_max via Langmuir isotherm; target >40 mg/g .
- Selectivity Screening : Compete with NO₃⁻/SO₄²⁻ (10 mM each). Use ICP-OES to confirm phosphate removal >90% .
Q. Table 3: Sorption Performance
| Derivative | q_max (mg/g) | Selectivity (PO₄³⁻/NO₃⁻) |
|---|---|---|
| Parent compound | 28 | 1.5 |
| Grafted polymer | 43 | 4.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
